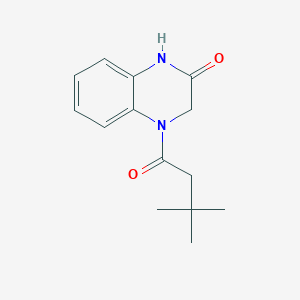
1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as metizolam, is a novel psychoactive substance that belongs to the benzodiazepine class of drugs. Metizolam has gained popularity among recreational drug users due to its anxiolytic and sedative effects. However, its potential for abuse and dependence has raised concerns among healthcare professionals and regulatory authorities.
作用机制
Metizolam acts on the GABA-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it opens the ion channel, allowing negatively charged chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability. Metizolam enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, which increases the frequency of chloride ion channel opening and prolongs the duration of the ion current.
Biochemical and Physiological Effects:
Metizolam has been found to produce dose-dependent anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects in animal models. It has also been shown to reduce anxiety and improve sleep quality in human subjects. However, the long-term effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one on the brain and body are not yet fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
Metizolam has several advantages for use in lab experiments, including its high potency, rapid onset of action, and selective activity on the GABA-A receptor. However, its potential for abuse and dependence, as well as its limited availability and high cost, are significant limitations that must be taken into account when designing experiments.
未来方向
There are several future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, including:
1. Investigation of its long-term effects on the brain and body
2. Development of safer and more effective analogs of 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one for therapeutic use
3. Exploration of its potential as a treatment for anxiety, insomnia, and other psychiatric disorders
4. Examination of its interactions with other drugs and substances, including alcohol and opioids
5. Evaluation of its abuse liability and potential for dependence.
Conclusion:
In conclusion, 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a novel psychoactive substance that has gained popularity among recreational drug users due to its anxiolytic and sedative effects. However, its potential for abuse and dependence has raised concerns among healthcare professionals and regulatory authorities. Further research is needed to determine its safety and efficacy, as well as its potential therapeutic applications.
合成方法
Metizolam can be synthesized by reacting 4-methyl-1,4-diazepan-1-amine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then reduced using sodium borohydride to yield 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. The purity and yield of 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
科学研究应用
Metizolam has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that 1-(4-Methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects. It has also been found to enhance the activity of the GABA-A receptor, which is responsible for regulating neuronal excitability in the brain.
属性
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-12-14(13(2)18(4)16-12)6-7-15(20)19-9-5-8-17(3)10-11-19/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYDFXHDLNJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)


![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)